REACTION_CXSMILES
|
[H-].[Na+].Cl[C:4]1[C:13]2[C:8](=[C:9]([NH2:14])[CH:10]=[CH:11][CH:12]=2)[N:7]=[CH:6][CH:5]=1.[CH2:15]([OH:17])[CH3:16]>>[CH2:15]([O:17][C:4]1[C:13]2[C:8](=[C:9]([NH2:14])[CH:10]=[CH:11][CH:12]=2)[N:7]=[CH:6][CH:5]=1)[CH3:16] |f:0.1|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=NC2=C(C=CC=C12)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
was quenched with 1N HCl
|
Type
|
EXTRACTION
|
Details
|
Then the reaction mixture was extracted with chloroform
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC=NC2=C(C=CC=C12)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |